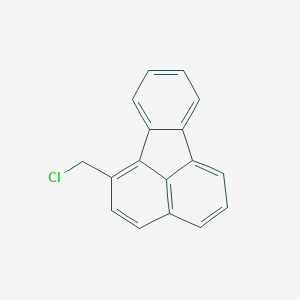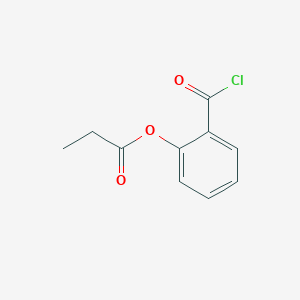
Benzoyl chloride, 2-(1-oxopropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 2-(1-oxopropoxy)-, is an organic compound with the chemical formula C11H11ClO3. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. Benzoyl chloride, 2-(1-oxopropoxy)- is an important intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
Benzoyl chloride, 2-(1-oxopropoxy)- is an acylating agent that reacts with various nucleophiles such as amines, alcohols, and thiols. The reaction results in the formation of an acylated product. The acylation reaction is commonly used in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Benzoyl chloride, 2-(1-oxopropoxy)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause severe burns upon contact with the skin. It is also toxic when ingested or inhaled and can cause respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoyl chloride, 2-(1-oxopropoxy)- is a useful intermediate in the synthesis of various organic compounds. Its acylating properties make it a valuable reagent in the production of pharmaceuticals, agrochemicals, and fragrances. However, it is highly reactive and can be dangerous to handle. It is also expensive and may not be suitable for large-scale production.
Direcciones Futuras
There are numerous potential future directions for benzoyl chloride, 2-(1-oxopropoxy)- research. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the investigation of its potential as a reagent in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its biochemical and physiological effects and to develop safer handling methods.
Métodos De Síntesis
Benzoyl chloride, 2-(1-oxopropoxy)- can be synthesized through the reaction between benzoyl chloride and 1-hydroxypropan-2-one. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Benzoyl chloride, 2-(1-oxopropoxy)- has numerous scientific research applications. It is commonly used as an intermediate in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, antiviral drugs, and anticancer drugs. It is also used in the production of agrochemicals such as herbicides and insecticides. Additionally, benzoyl chloride, 2-(1-oxopropoxy)- is used in the production of fragrances and flavors.
Propiedades
Número CAS |
104989-01-7 |
|---|---|
Nombre del producto |
Benzoyl chloride, 2-(1-oxopropoxy)- |
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(2-carbonochloridoylphenyl) propanoate |
InChI |
InChI=1S/C10H9ClO3/c1-2-9(12)14-8-6-4-3-5-7(8)10(11)13/h3-6H,2H2,1H3 |
Clave InChI |
JNROKWXMNAEHQG-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=CC=C1C(=O)Cl |
SMILES canónico |
CCC(=O)OC1=CC=CC=C1C(=O)Cl |
Sinónimos |
Benzoyl chloride, 2-(1-oxopropoxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



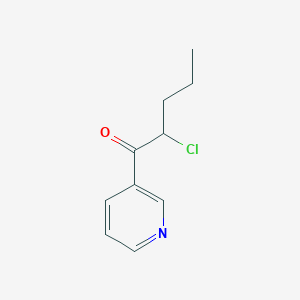
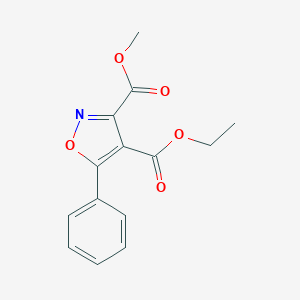
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)
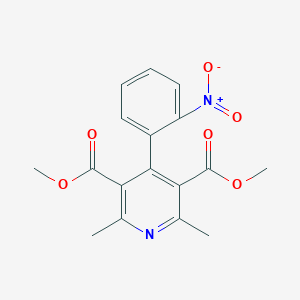
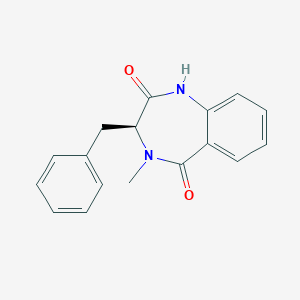
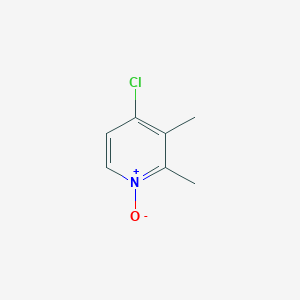


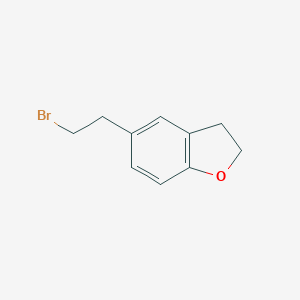
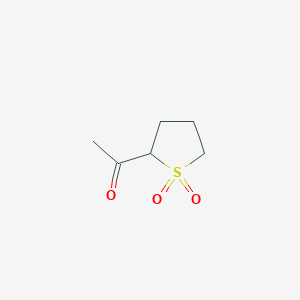
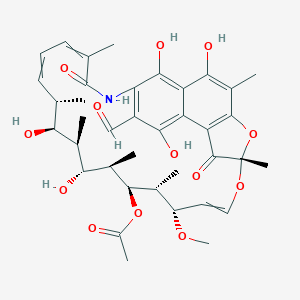
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
